Tosufloxacin
Übersicht
Beschreibung
Synthesis Analysis
- Synthesis of Tosufloxacin p-Tosylate : Tosufloxacin p-tosylate is synthesized from ethyl 2,6-dichloro-5-fluoronicotinoyl-acetate through a series of steps including condensation, displacement, cyclization, and tosylate formation, achieving an overall yield of 72.6% (Ming, 2003).
- Synthesis of A-71497 (Prodrug of Tosufloxacin) : The prodrug A-71497 was developed to improve the water solubility of tosufloxacin, facilitating its parenteral use. This derivative demonstrated high plasma levels of tosufloxacin upon administration in animal models (Chu et al., 1990).
Molecular Structure Analysis
- Interaction with Bovine Serum Albumin (BSA) : Studies using multi-spectroscopic methods showed that tosufloxacin binds to BSA through electrostatic interactions, influencing the conformation of BSA and reducing the hydrophobicity of the tryptophan microenvironment (Deng & Liu, 2012).
- Structural and Spectral Properties : Quantum chemical calculations on boron complexes with tosufloxacin provided insights into its structural and spectral properties, suggesting potential applications in anticancer drug development (Sayın & Karakaş, 2017).
Chemical Reactions and Properties
- Electrochemiluminescence Method : A novel method for determining trace amounts of tosufloxacin using electrochemiluminescence (ECL) was developed, with a linear range of 5.0 × 10^–11–3.5 × 10^–7 mol/L (Liu et al., 2005).
- Interaction with DNA : Molecular modeling studies suggested potential binding modes of tosufloxacin with DNA, highlighting the importance of hydrogen bonding in its mechanism of action (Lee et al., 2002).
Physical Properties Analysis
The physical properties of tosufloxacin, particularly its interaction with different compounds and how these interactions influence its physical state and solubility, are crucial in understanding its effectiveness and delivery mechanisms. However, specific studies focused on the physical properties of tosufloxacin were not identified in this search.
Chemical Properties Analysis
- Antibacterial Activities : Tosufloxacin demonstrated strong antibacterial activities against a broad range of pathogens, including resistant strains. Its efficacy was compared with other quinolones, showing a potent action against various bacterial infections (Barry & Jones, 1989).
- Spectroscopic Analysis : The spectroscopic analysis of tosufloxacin and its complexes have provided valuable insights into its structural and binding properties, aiding in the understanding of its mechanism of action and potential for formulation development (Sun et al., 2019).
Wissenschaftliche Forschungsanwendungen
1. Antimicrobials Against Biofilm and Persister Cells of Pseudomonas aeruginosa
- Summary of Application: Tosufloxacin has been identified as a potential antimicrobial against biofilm and persister cells of Pseudomonas aeruginosa, a bacterium found in hospitals and the surrounding environment .
- Methods of Application: A high-throughput screening assay was used to identify Tosufloxacin among FDA-approved drugs with significant bactericidal activity against P. aeruginosa . The antibiotics exhibited time- and dose-dependent eradication effects against the preformed biofilms of P. aeruginosa at the concentrations of 2–4 μM .
- Results or Outcomes: The viable cell count decreased from 9.14 log10 CFU/mL to 4.27 log10 CFU/mL, following 4 hours of treatment . In vivo, Tosufloxacin exhibited the greatest bactericidal activity against P. aeruginosa biofilms with a reduction of 4.54 ΔLog10 CFU/mL compared to the vehicle group .
2. Persistence to Tosufloxacin in Escherichia coli
- Summary of Application: Tosufloxacin has higher activity against persisters than most other quinolones. It is used to identify genes involved in persistence to Tosufloxacin in E. coli .
- Methods of Application: The E. coli KEIO mutant library was screened using a different condition from most persister mutant screens (6 h) with a longer exposure of 18 h with Tosufloxacin .
- Results or Outcomes: 18 mutants that failed to form Tosufloxacin tolerant persisters were identified . Deletion mutants in genes coding periplasmic proteins had more defect in persistence to Tosufloxacin than the other identified mutants .
3. Treatment of Intractable Acute Otitis Media
- Summary of Application: Tosufloxacin is proposed as an effective alternative for the treatment of intractable acute otitis media caused by Nontypeable Haemophilus influenzae (NTHi) biofilm .
- Methods of Application: The in vitro bacteria-epithelial cell co-culture model is used for studying NTHi biofilms .
- Results or Outcomes: The study suggests that Tosufloxacin will be an effective alternative for the treatment of intractable acute otitis media caused by NTHi biofilm .
4. Antibacterial Activities Against Outer Membrane Mutants
- Summary of Application: Tosufloxacin has been studied for its antibacterial activities against and uptake by outer membrane mutants of Escherichia coli, Proteus mirabilis, and Salmonella typhimurium .
- Methods of Application: The study involved examining the hydrophobicity of Tosufloxacin and comparing it with other quinolones. The susceptibility of OmpF- and OmpC-deficient E. coli and 40-kDa porin-deficient P. mirabilis mutants to Tosufloxacin and other quinolones was also studied .
- Results or Outcomes: The study found that OmpF- and OmpC-deficient E. coli and 40-kDa porin-deficient P. mirabilis mutants were twofold more susceptible to Tosufloxacin and sparfloxacin but two- to fourfold less susceptible to other quinolones than their parent strains .
5. Preparation and Evaluation of Tosufloxacin Tosylate and Hydroxypropyl-beta-cyclodextrin Inclusion Complex
- Summary of Application: Tosufloxacin Tosylate and Hydroxypropyl-beta-cyclodextrin have been used to prepare an inclusion complex, which has been evaluated in vitro .
- Methods of Application: The specific methods of preparation and evaluation are not detailed in the available information .
- Results or Outcomes: The results or outcomes of this application are not provided in the available information .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWFMDMBOJLQIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
100490-94-6 (4-toluene sulfonate) | |
Record name | Tosufloxacin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2044135 | |
Record name | Tosufloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tosufloxacin | |
CAS RN |
100490-36-6 | |
Record name | Tosufloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100490-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tosufloxacin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tosufloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16850 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tosufloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOSUFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHJ553KQPS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.